molecular formula C9H13FN2O B1415864 (6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol CAS No. 2187435-33-0

(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol

Cat. No.: B1415864
CAS No.: 2187435-33-0
M. Wt: 184.21 g/mol
InChI Key: BKPLMLVKGVQDPG-UHFFFAOYSA-N
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Description

(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol is a pyridine derivative characterized by three key substituents:

  • Fluorine at position 6 (electron-withdrawing group).
  • Isopropylamino (-NHCH(CH₃)₂) at position 4 (bulky secondary amine).
  • Methanol (-CH₂OH) at position 3 (polar, hydrogen-bonding group).

Properties

IUPAC Name

[6-fluoro-4-(propan-2-ylamino)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c1-6(2)12-8-3-9(10)11-4-7(8)5-13/h3-4,6,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPLMLVKGVQDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom and the isopropylamino group play crucial roles in binding to target proteins or enzymes, modulating their activity. The methanol group may also participate in hydrogen bonding, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Methyl 6-Fluoro-4-(isopropylamino)pyridine-3-carboxylate

Structural Differences :

  • The methanol group in the target compound is replaced by a methyl ester (-COOCH₃).
  • Molecular formula: C₁₀H₁₃FN₂O₂ vs. C₉H₁₂FN₂O₂ for the target (assuming methanol’s formula).

Key Implications :

  • Reactivity: The ester may undergo hydrolysis to a carboxylic acid, whereas the methanol group can participate in oxidation or conjugation reactions.
  • Molecular Weight : 212.23 g/mol (ester) vs. ~198.20 g/mol (estimated for the target).

Methyl 6-Fluoro-4-(methylamino)pyridine-3-carboxylate

Structural Differences :

  • Methylamino (-NHCH₃) replaces isopropylamino at position 3.

Key Implications :

  • Hydrogen Bonding: The secondary amine (-NH-) in isopropylamino may offer stronger hydrogen-bonding interactions than the primary amine (-NH₂) in methylamino.
  • Molecular Weight: 184.17 g/mol (methylamino ester) vs. 212.23 g/mol (isopropylamino ester).

(6-Iodopyridin-2-yl)-methanol and (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

Structural Differences :

  • (6-Iodopyridin-2-yl)-methanol: Iodine at position 6 and methanol at position 2.
  • (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Fluoropyridine-pyrrolidine hybrid with methanol on the pyrrolidine ring.

Key Implications :

  • Electrophilicity : Iodine’s large size and polarizability may increase reactivity in cross-coupling reactions compared to fluorine.
  • Lipophilicity : The pyrrolidine ring introduces additional basicity and conformational flexibility, which could enhance blood-brain barrier penetration.

Data Table: Structural and Molecular Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol 6-F, 4-NHCH(CH₃)₂, 3-CH₂OH C₉H₁₂FN₂O₂* ~198.20 High polarity, hydrogen-bonding
Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate 6-F, 4-NHCH(CH₃)₂, 3-COOCH₃ C₁₀H₁₃FN₂O₂ 212.23 Lower polarity, ester stability
Methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate 6-F, 4-NHCH₃, 3-COOCH₃ C₈H₉FN₂O₂ 184.17 Reduced steric bulk
(6-Iodopyridin-2-yl)-methanol 6-I, 2-CH₂OH C₆H₅INO 237.01 High lipophilicity, reactive iodine

*Estimated based on structural analogy.

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s methanol group may simplify synthesis compared to esters or iodinated analogs, as seen in Example 40 of , where palladium-catalyzed coupling was used for similar pyridine derivatives .
  • Biological Potential: Fluorine and amino groups are common in kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidine derivatives in ), suggesting the target could be a candidate for further drug discovery .
  • Data Gaps: No direct spectroscopic, solubility, or bioactivity data for the target compound are available in the provided evidence. Comparisons are extrapolated from structural analogs.

Biological Activity

(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and an isopropylamino group, along with a hydroxymethyl group. The structural formula can be represented as follows:

C11H14FN1O\text{C}_{11}\text{H}_{14}\text{FN}_1\text{O}

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyridine derivatives, including those similar to this compound. For instance, a related series of compounds exhibited moderate antibacterial activity against gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
6a2Staphylococcus aureus
6b8Streptococcus pneumoniae
6c32Enterococcus faecalis

These findings suggest that this compound may possess similar antibacterial properties, warranting further investigation.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that compounds with similar structures can exhibit dose-dependent cytotoxic effects. For example, one study reported that the cytotoxicity of tested compounds increased significantly at concentrations above 256 µg/mL, while survival rates remained high at lower concentrations . This indicates a potential therapeutic window for developing antibacterial agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with bacterial cell membranes or inhibit specific enzymatic pathways essential for bacterial survival. Molecular docking studies have indicated potential binding modes with target proteins involved in bacterial metabolism and cell wall synthesis .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of various pyridine derivatives against standard strains. The results indicated that modifications in the pyridine structure significantly affected the MIC values, suggesting structure-activity relationships that could be explored for optimizing this compound .
  • Biofilm Inhibition : Another aspect of research focused on the ability of similar compounds to inhibit biofilm formation in bacteria. Biofilms are known to contribute to antibiotic resistance, making this property particularly valuable in drug development .
  • Safety Profile : The safety profile of this compound needs thorough assessment through cytotoxicity tests across various cell lines to ensure its viability as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol
Reactant of Route 2
(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol

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